1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C16H19F3N4O3S and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
- A study found that compounds with a piperazine substituent showed significant anticancer activity against various cancer cell lines, indicating their potential use in cancer treatment (Turov, 2020).
Adenosine A2B Receptor Antagonists
- Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines revealed their effectiveness as adenosine A2B receptor antagonists. These compounds exhibited subnanomolar affinity and high selectivity, suggesting their potential in neurological and cardiovascular therapies (Borrmann et al., 2009).
Antimicrobial Activity
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety were synthesized and demonstrated antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2004).
σ1 Receptor Antagonists
- A new series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, were synthesized and identified as σ1 receptor antagonists, suggesting their potential use in pain management (Díaz et al., 2020).
Biofilm and MurB Inhibitors
- Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacy and biofilm inhibition, suggesting their application in combating resistant bacterial strains (Mekky & Sanad, 2020).
Antiproliferative Activity
- A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives found that they exhibited significant antiproliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Agents
- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and exhibited high antibacterial activities, demonstrating their potential as antibacterial agents (Azab et al., 2013).
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c17-16(18,19)26-14-2-4-15(5-3-14)27(24,25)23-12-9-21(10-13-23)8-11-22-7-1-6-20-22/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCCKGIFBJGSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.